molecular formula C20H36O7P2 B12562111 {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid CAS No. 172851-70-6

{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid

Cat. No.: B12562111
CAS No.: 172851-70-6
M. Wt: 450.4 g/mol
InChI Key: VLFGPNUSXWYDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid is a complex organophosphorus compound characterized by the presence of both phosphonic acid and diethoxyphosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid typically involves a multi-step process. One common method includes the reaction of 4-(diethoxyphosphoryl)phenol with 10-bromodecylphosphonic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Potassium carbonate in DMF.

Major Products:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified phosphorus oxidation states.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the development of flame retardants, plasticizers, and surface coatings.

Mechanism of Action

The mechanism of action of {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of phosphonic acid groups allows for strong binding interactions with metal ions, which can influence various biochemical processes.

Comparison with Similar Compounds

    Phosphonic acids: Compounds with similar phosphonic acid groups, such as aminomethylphosphonic acid.

    Organophosphorus compounds: Other compounds with diethoxyphosphoryl groups, like diethylphosphoryl chloride.

Uniqueness: {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

172851-70-6

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

10-(4-diethoxyphosphorylphenoxy)decylphosphonic acid

InChI

InChI=1S/C20H36O7P2/c1-3-26-29(24,27-4-2)20-15-13-19(14-16-20)25-17-11-9-7-5-6-8-10-12-18-28(21,22)23/h13-16H,3-12,17-18H2,1-2H3,(H2,21,22,23)

InChI Key

VLFGPNUSXWYDLN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OCCCCCCCCCCP(=O)(O)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.